

p-Vinylbenzamide structural analysis

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Compound of Interest

Compound Name:	4-Vinylbenzamide
CAS No.:	3661-73-2
Cat. No.:	B3382819

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An In-depth Technical Guide to the Structural Analysis of p-Vinylbenzamide

Executive Summary

This guide provides a comprehensive framework for the structural elucidation of p-Vinylbenzamide (4-ethenylbenzamide), a critical monomer in the synthesis of functional polymers and advanced materials. For researchers, scientists, and drug development professionals, confirming the precise molecular structure of such a reactive building block is paramount to ensuring the integrity and performance of the final product. This document moves beyond a simple listing of techniques, instead offering a cohesive analytical strategy that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and interpret the predicted data based on the foundational principles of chemical structure and spectroscopy. This guide is designed to serve as a field-proven manual for the unambiguous structural verification of p-Vinylbenzamide.

Introduction: The Significance of p-Vinylbenzamide

p-Vinylbenzamide is a bifunctional organic molecule featuring a vinyl group (-CH=CH₂) and a benzamide moiety. This unique combination makes it a valuable monomer for radical

polymerization, leading to the creation of poly(vinylbenzamide). The resulting polymers possess primary amine groups after hydrolysis of the amide, rendering them cationic polyelectrolytes with applications in hydrogels, biocompatible materials, and functional coatings.[1][2]

Given that the vinyl group provides the polymerization handle and the amide group offers a site for subsequent functionalization or imparts specific properties like hydrogen bonding, verifying the integrity of both is non-negotiable. This guide outlines the necessary analytical steps to confirm the molecule's identity and purity.

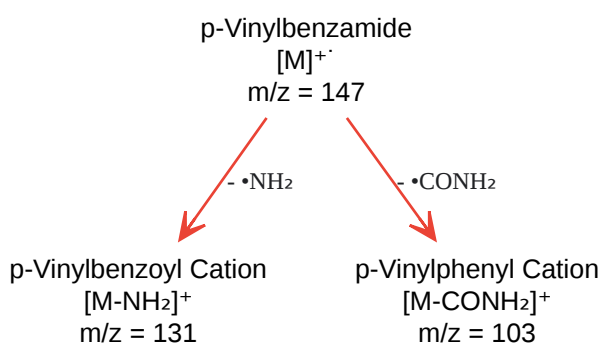
Core Physicochemical and Structural Properties

A foundational step in any analysis is to understand the basic properties of the target molecule. These data, compiled from authoritative chemical databases, inform sample preparation, solvent selection, and the expected molecular weight.[3]

Property	Value	Source
IUPAC Name	4-ethenylbenzamide	PubChem[3]
Synonyms	p-Vinylbenzamide, 4-Vinylbenzamide	PubChem[3]
Molecular Formula	C ₉ H ₉ NO	PubChem[3]
Molecular Weight	147.17 g/mol	PubChem[3]
CAS Number	3661-73-2	PubChem[3]
Canonical SMILES	<chem>C=CC1=CC=C(C=C1)C(=O)N</chem>	PubChem[3]

The Integrated Analytical Workflow

No single technique provides a complete structural picture. A robust analysis relies on the synergy of multiple orthogonal methods. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular mass and fragmentation pattern, and infrared spectroscopy identifies the key functional groups. This integrated approach provides a self-validating system where the results from each technique must converge to support a single, unambiguous structure.



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Sources

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- 2. [13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- 3. [4-Ethenylbenzamide | C₉H₉NO | CID 285483 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
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